![molecular formula C16H17ClO B14594294 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene CAS No. 61259-80-1](/img/structure/B14594294.png)
5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene: is an aromatic compound characterized by the presence of a chlorophenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: This process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being investigated for their potential as drug candidates. Their ability to interact with specific molecular targets makes them promising for treating various diseases .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Chlorophenyl methyl sulfone: Used in the preparation of other chemical compounds and as a standard in analytical chemistry.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole derivatives: Exhibiting various biological activities such as antimicrobial and antitumor effects.
Uniqueness: 5-[(4-Chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene stands out due to its specific chemical structure, which allows for unique interactions with molecular targets
Propriétés
Numéro CAS |
61259-80-1 |
|---|---|
Formule moléculaire |
C16H17ClO |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H17ClO/c1-11-8-14(9-12(2)16(11)18-3)10-13-4-6-15(17)7-5-13/h4-9H,10H2,1-3H3 |
Clé InChI |
LNGQBGYTMISXPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC)C)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


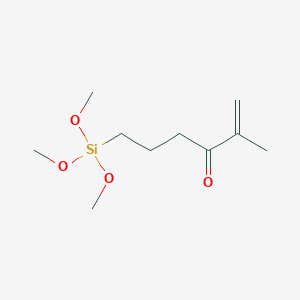

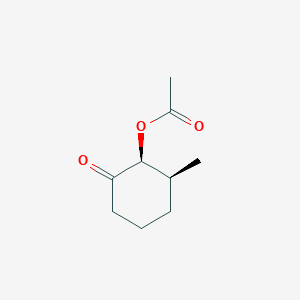
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
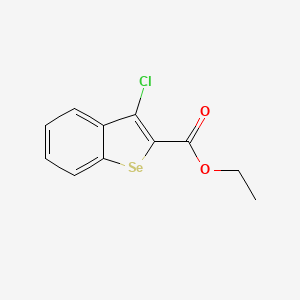
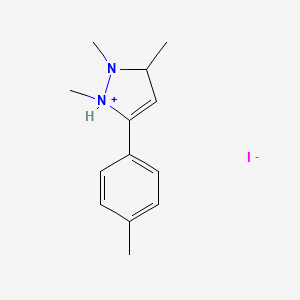
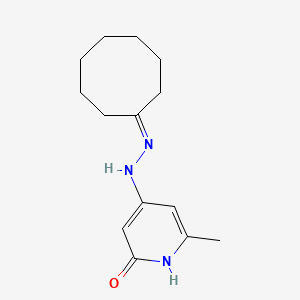
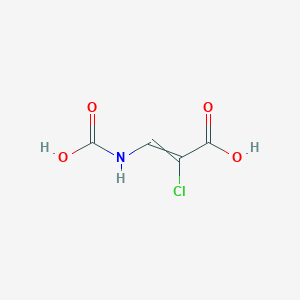

![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
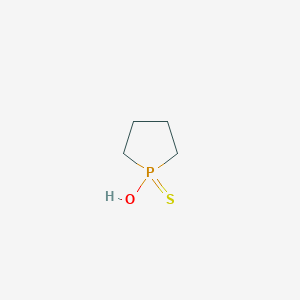
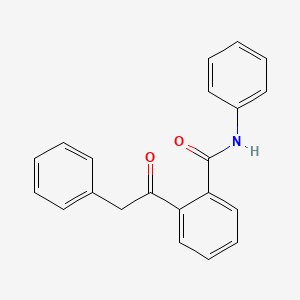
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
